REACTION_CXSMILES
|
[CH2:1]([Br:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[C:20]1([P:26]([C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=2)[C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>C1(C)C=CC=CC=1>[Br-:19].[C:33]1([P+:26]([C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=2)([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])[CH:34]=[CH:35][CH:36]=[CH:37][CH:38]=1 |f:3.4|
|
Name
|
|
Quantity
|
1000 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)Br
|
Name
|
|
Quantity
|
787 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product is precipitated from the cooled solution by the addition of about 500 ml
|
Type
|
FILTRATION
|
Details
|
of ethyl acetate and the crystals filtered from solution
|
Type
|
ADDITION
|
Details
|
These crystals, 1550 grams, are added to 890 grams of sodium 3,5-dicarbomethoxybenzenesulfonate in 3000 ml
|
Type
|
TEMPERATURE
|
Details
|
of water which is heated to 80°-85° C.
|
Type
|
WASH
|
Details
|
The oil layer is washed twice with about 2000 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
of room-temperature water, then dried at 50° C. under nitrogen for 16 hours at a pressure less than 100 torr
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
[Br-].C1(=CC=CC=C1)[P+](CCCCCCCCCCCCCCCCCC)(C1=CC=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |